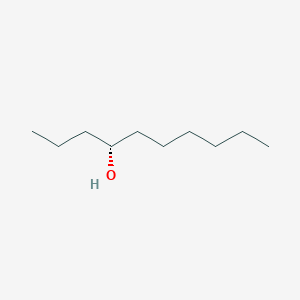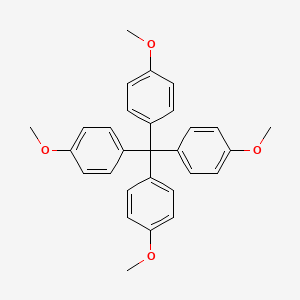
Tetrakis(4-methoxyphenyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(4-methoxyphenyl)methane is an organic compound with the molecular formula C29H28O4. It is a tetrahedral molecule where a central carbon atom is bonded to four 4-methoxyphenyl groups. This compound is known for its unique structural properties and has been studied for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(4-methoxyphenyl)methane can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxybenzyl chloride with sodium methoxide to form 4-methoxybenzyl alcohol. This intermediate is then reacted with formaldehyde in the presence of a base to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale reactions using the same principles as laboratory methods. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(4-methoxyphenyl)methane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including luminescent materials and sensors.
Mécanisme D'action
The mechanism of action of tetrakis(4-methoxyphenyl)methane involves its interaction with molecular targets through its aromatic rings and methoxy groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon irradiation, leading to the destruction of target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(4-hydroxyphenyl)methane: Similar structure but with hydroxyl groups instead of methoxy groups.
Tetrakis(4-aminophenyl)methane: Contains amino groups, leading to different reactivity and applications.
Tetrakis(4-ethynylphenyl)methane: Features ethynyl groups, which can participate in different types of chemical reactions.
Uniqueness
Tetrakis(4-methoxyphenyl)methane is unique due to its methoxy groups, which provide specific electronic and steric properties. These properties influence its reactivity and make it suitable for particular applications, such as in the development of luminescent materials and sensors .
Propriétés
Formule moléculaire |
C29H28O4 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
1-methoxy-4-[tris(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C29H28O4/c1-30-25-13-5-21(6-14-25)29(22-7-15-26(31-2)16-8-22,23-9-17-27(32-3)18-10-23)24-11-19-28(33-4)20-12-24/h5-20H,1-4H3 |
Clé InChI |
OAAQXXOISJIHMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


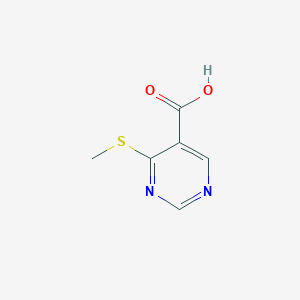
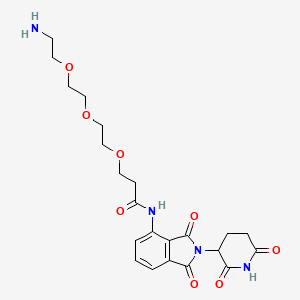
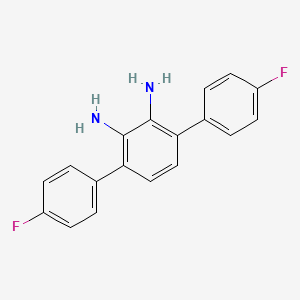
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
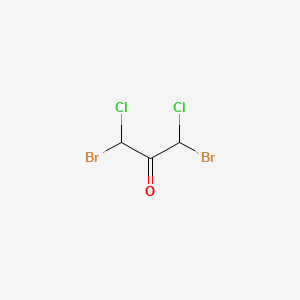
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
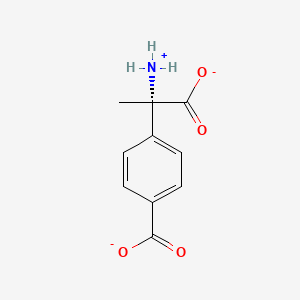
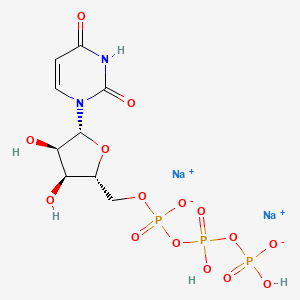
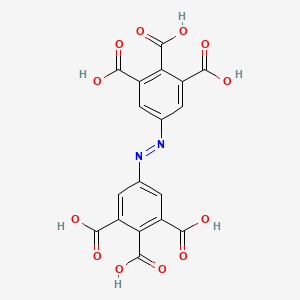
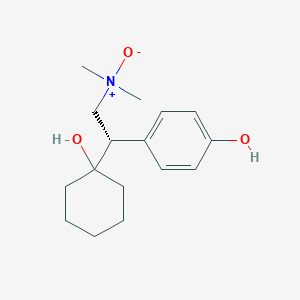
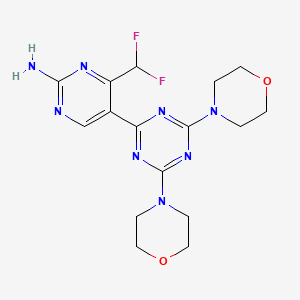
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
